molecular formula C7H17NO2 B3163370 [2-(3-Methoxypropoxy)ethyl](methyl)amine CAS No. 883545-98-0

[2-(3-Methoxypropoxy)ethyl](methyl)amine

Cat. No.: B3163370
CAS No.: 883545-98-0
M. Wt: 147.22 g/mol
InChI Key: SCPGKCMHZICSIZ-UHFFFAOYSA-N
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Description

Historical Context of Aminoether Compounds in Chemical Synthesis

The development of aminoether compounds is intrinsically linked to the broader history of organic synthesis. Early investigations into amines and ethers as separate functional groups laid the groundwork for the later exploration of molecules containing both moieties. The synthesis of such hybrid structures has been a subject of interest for their potential applications in various fields, including medicine and materials science. While specific historical milestones for 2-(3-Methoxypropoxy)ethylamine are not documented, the general trajectory of aminoether synthesis has progressed from simple, direct combinations to more complex and stereoselective methodologies. A notable example in the broader class is the synthesis of heterocyclic aminoethers related to diphenhydramine, which has been a subject of study since the mid-20th century. fraunhofer.de

Significance of Amine and Ether Moieties in Chemical Design and Function

The presence of both an amine and an ether group within a single molecule, such as 2-(3-Methoxypropoxy)ethylamine, confers a unique set of properties that are highly valuable in chemical design.

Ether Group: The ether linkage (C-O-C) introduces polarity and the potential for hydrogen bonding with proton donors. It also imparts a degree of conformational flexibility to the molecular backbone. Ether groups are common in a wide array of organic compounds and are known for their relative stability. nih.gov

Amine Group: Amines are characterized by a nitrogen atom with a lone pair of electrons, which makes them basic and nucleophilic. monash.edu This reactivity is fundamental to many chemical transformations and biological interactions. The degree of substitution on the nitrogen (primary, secondary, or tertiary) significantly influences the amine's physical and chemical properties. monash.edu N-methylation, as seen in the target compound, can enhance properties like lipophilicity and metabolic stability in drug candidates. monash.edu

The combination of these two functional groups can lead to compounds with applications as ligands for metal catalysts, building blocks for complex organic molecules, and as key components in functional materials. researchgate.net The introduction of amino groups is a key strategy for functionalizing nanomaterials to improve their solubility and processability. researchgate.netrsc.org

Current Landscape of Academic Research on 2-(3-Methoxypropoxy)ethylamine

Direct academic research focusing specifically on 2-(3-Methoxypropoxy)ethylamine is not readily found in publicly available literature. However, research on closely related compounds provides insight into its potential areas of interest. For instance, studies on similar aminoethers often explore their synthesis and application as intermediates in the preparation of more complex molecules.

The synthesis of related N-methylated aminoethers has been described in various contexts. General methods for the N-methylation of amino acids and other amines are well-established, including techniques like reductive amination and alkylation using reagents such as methyl iodide. monash.edunih.gov These methods could, in principle, be adapted for the synthesis of 2-(3-Methoxypropoxy)ethylamine.

The table below presents the available chemical data for the target compound, alongside data for a structurally related compound to provide context.

Property2-(3-Methoxypropoxy)ethylamine2-(3-Fluorophenoxy)ethylamine
Molecular Formula C7H17NO2 nih.govC9H12FNO researchgate.net
Molecular Weight 147.22 g/mol 169.20 g/mol researchgate.net
IUPAC Name 2-(3-Methoxypropoxy)ethylamine2-(3-fluorophenoxy)-N-methylethanamine researchgate.net
SMILES CNCCOCCCOC nih.govCNCCOC1=CC(=CC=C1)F researchgate.net
InChI Key SCPGKCMHZICSIZ-UHFFFAOYSA-N nih.govWFOXAIJLPLVEMI-UHFFFAOYSA-N researchgate.net

This table is interactive. Click on the headers to sort the data.

Identification of Research Gaps and Emerging Directions in 2-(3-Methoxypropoxy)ethylamine Studies

The primary research gap is the lack of fundamental studies on the synthesis, characterization, and potential applications of 2-(3-Methoxypropoxy)ethylamine. Based on the known roles of related aminoether compounds, several emerging research directions can be proposed:

Synthetic Methodology: Developing and optimizing a robust and efficient synthesis for 2-(3-Methoxypropoxy)ethylamine would be the first crucial step. This could involve adapting existing N-methylation and etherification techniques.

Coordination Chemistry: The compound's structure suggests potential as a bidentate or tridentate ligand for various metal ions. Research into its coordination complexes could reveal interesting catalytic or material properties.

Functional Materials: Amino-functionalized molecules are increasingly used in the development of advanced materials. mdpi.com Investigating the incorporation of 2-(3-Methoxypropoxy)ethylamine into polymers or onto surfaces could lead to new materials with tailored properties.

Biological Screening: While no biological activity is currently reported, its structural features might warrant screening for various biological activities, drawing parallels from other aminoether compounds used in pharmaceuticals. The conjugation of natural compounds with amino acids has been shown to improve pharmacokinetic characteristics. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxypropoxy)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-8-4-7-10-6-3-5-9-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPGKCMHZICSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279544
Record name 2-(3-Methoxypropoxy)-N-methylethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883545-98-0
Record name 2-(3-Methoxypropoxy)-N-methylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883545-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxypropoxy)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 3 Methoxypropoxy Ethylamine

Direct Synthetic Routes to 2-(3-Methoxypropoxy)ethylamine

Direct synthetic routes offer efficient ways to construct the target amine by forming a crucial carbon-nitrogen (C-N) bond. These methods are often preferred for their atom economy and potentially shorter reaction sequences.

Alkylation Strategies for C-N Bond Formation

The formation of 2-(3-Methoxypropoxy)ethylamine can be envisioned through the N-alkylation of a suitable secondary amine precursor. This approach involves the reaction of an amine with an alkylating agent, leading to the formation of a new C-N bond.

A plausible strategy would involve the alkylation of N-methyl-2-(3-methoxypropoxy)ethan-1-amine with a methylating agent, or the alkylation of methylamine (B109427) with a 2-(3-methoxypropoxy)ethyl halide. However, a more common and often more controlled approach is the alkylation of a precursor amine that already contains one of the required fragments. For instance, reacting 2-(3-methoxypropoxy)ethan-1-amine with a methyl halide (like methyl iodide) in the presence of a base to neutralize the formed hydrohalic acid would yield the target compound. It is important to carefully control the reaction conditions to minimize the potential for over-alkylation, which can lead to the formation of a quaternary ammonium (B1175870) salt. nih.govrsc.org

Starting Amine Alkylating Agent Base (Example) Product
2-(3-Methoxypropoxy)ethan-1-amineMethyl IodideTriethylamine2-(3-Methoxypropoxy)ethylamine
Methylamine1-bromo-2-(3-methoxypropoxy)ethanePotassium Carbonate2-(3-Methoxypropoxy)ethylamine

Reductive Amination Approaches Utilizing Relevant Carbonyl Precursors

Reductive amination is a powerful and widely used method for the synthesis of amines. wikipedia.org This reaction involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, which is then reduced in situ to the desired amine. youtube.comlibretexts.org This can often be performed as a one-pot reaction, making it highly efficient. youtube.com

To synthesize 2-(3-Methoxypropoxy)ethylamine, one could react 3-methoxypropionaldehyde with 2-(methylamino)ethan-1-ol . The initial reaction would form a hemiaminal that dehydrates to an iminium ion, which is then reduced. Alternatively, reacting (3-methoxypropoxy)acetaldehyde with methylamine would also lead to the target molecule after reduction. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity in reducing the protonated imine in the presence of the starting carbonyl group. libretexts.orgnbu.ac.in

Carbonyl Precursor Amine Precursor Reducing Agent (Example) Product
3-Methoxypropionaldehyde2-(Methylamino)ethan-1-olSodium Triacetoxyborohydride2-(3-Methoxypropoxy)ethylamine
(3-Methoxypropoxy)acetaldehydeMethylamineSodium Cyanoborohydride2-(3-Methoxypropoxy)ethylamine

Amidation and Subsequent Reduction Pathways for 2-(3-Methoxypropoxy)ethylamine

Another robust method for preparing amines involves the reduction of an amide. youtube.com This two-step sequence begins with the formation of an amide from a carboxylic acid or its derivative (like an acid chloride or ester) and an amine. The resulting amide is then reduced to the corresponding amine, typically using a powerful reducing agent such as lithium aluminum hydride (LiAlH4). youtube.comorgsyn.org

For the synthesis of 2-(3-Methoxypropoxy)ethylamine, one could first prepare the amide, for example, by reacting 3-methoxypropanoic acid with N-methylethanamine in the presence of a coupling agent, or by reacting 3-methoxypropanoyl chloride with N-methylethanamine . The resulting amide, N-methyl-N-(2-hydroxyethyl)-3-methoxypropanamide , would then be reduced with a reagent like LiAlH4 to yield the final tertiary amine. This method is advantageous as amides are generally stable and easy to handle, and the reduction is typically high-yielding. youtube.comnih.gov

Carboxylic Acid/Derivative Amine Intermediate Amide Reducing Agent Final Product
3-Methoxypropanoic AcidN-MethylethanamineN-methyl-N-(2-hydroxyethyl)-3-methoxypropanamideLithium Aluminum Hydride2-(3-Methoxypropoxy)ethylamine
3-Methoxypropanoyl ChlorideN-MethylethanamineN-methyl-N-(2-hydroxyethyl)-3-methoxypropanamideLithium Aluminum Hydride2-(3-Methoxypropoxy)ethylamine

Multi-Step Syntheses from Readily Available Precursors

Synthesis Initiating from Methoxypropanol Derivatives

A logical starting point for a multi-step synthesis is 3-methoxy-1-propanol . This alcohol can be converted into a suitable electrophile, such as 1-bromo-3-methoxypropane (B1268092) , via reaction with a reagent like phosphorus tribromide (PBr3). This alkyl halide can then be used to alkylate a suitable amine.

For instance, 1-bromo-3-methoxypropane can be reacted with 2-(methylamino)ethan-1-ol in the presence of a base to afford the target molecule. This pathway leverages the availability of simple alcohol and amino alcohol precursors.

Proposed Synthetic Pathway from 3-Methoxy-1-propanol:

Halogenation: 3-Methoxy-1-propanol + PBr3 → 1-Bromo-3-methoxypropane

N-Alkylation: 1-Bromo-3-methoxypropane + 2-(Methylamino)ethan-1-ol + Base → 2-(3-Methoxypropoxy)ethylamine

Pathways Involving Ethylene (B1197577) Glycol Derivatives

Alternatively, the synthesis can commence from derivatives of ethylene glycol. For example, 2-(methylamino)ethan-1-ol can be used as a nucleophile to open an epoxide, such as 2-(methoxymethyl)oxirane . This reaction, typically catalyzed by an acid or a base, would directly form the desired carbon-oxygen and carbon-nitrogen bonds in a single step.

Another route starting from an ethylene glycol derivative involves the catalytic amination of an ether like ethylene glycol monomethyl ether . google.com While this would directly produce 2-methoxyethylamine, a subsequent alkylation step with a methoxypropyl group and a methylation step would be required to arrive at the final product.

Proposed Synthetic Pathway from an Ethylene Glycol Derivative:

Epoxide Ring-Opening: 2-(Methoxymethyl)oxirane + 2-(Methylamino)ethan-1-ol → 2-(3-Methoxypropoxy)ethylamine

This approach is attractive due to the high reactivity of epoxides and the potential to form the target structure in a convergent manner.

Application of Propargyl Ether Intermediates in Synthesis

The use of propargyl groups as versatile intermediates offers a powerful strategy in organic synthesis, particularly for constructing complex amines. kcl.ac.uk Propargyl ethers, specifically, can serve as precursors to the desired 2-(3-methoxypropoxy)ethyl moiety. A potential synthetic route could involve the initial formation of a propargyl ether from 3-methoxypropanol. This intermediate contains a reactive terminal alkyne, which can undergo a variety of transformations.

One established method is the nucleophilic addition of an amine to an activated propargylic system. nih.govmdpi.com For instance, the propargyl ether of 3-methoxypropanol could be coupled with methylamine. This reaction can be facilitated by various metal catalysts, which activate the alkyne for nucleophilic attack. Subsequent reduction of the resulting propargylamine (B41283) derivative would yield the final product, 2-(3-Methoxypropoxy)ethylamine. The versatility of the propargyl group allows for stepwise construction, offering control over the final structure. kcl.ac.uk The synthesis of tertiary propargylamine intermediates through the propargylation of secondary amines with propargyl bromide is a well-documented process, often carried out in the presence of a simple base like calcium carbonate. researchgate.net A similar approach could be envisioned starting with a suitable propargyl ether.

Catalytic Systems in the Synthesis of 2-(3-Methoxypropoxy)ethylamine

Catalysis is central to the efficient and selective synthesis of amines. chemscene.com Both homogeneous and heterogeneous catalytic systems offer distinct advantages for the formation of the C-N bond in the target molecule, primarily through methods like reductive amination or the direct alkylation of amines with alcohols. rsc.orgorganic-chemistry.org

Homogeneous Catalysis for Efficient 2-(3-Methoxypropoxy)ethylamine Formation

Homogeneous catalysts, which operate in the same phase as the reactants, are prized for their high selectivity and activity under mild reaction conditions. The synthesis of 2-(3-Methoxypropoxy)ethylamine could be achieved via reductive amination of 2-(3-methoxypropoxy)acetaldehyde with methylamine using molecular hydrogen. Soluble transition metal complexes, particularly those based on rhodium, iridium, and cobalt, are effective for this transformation. nih.govrsc.orggoogle.com

For example, rhodium complexes with water-soluble phosphine (B1218219) ligands have been successfully used for the synthesis of primary amines from aldehydes and ammonia (B1221849), a reaction that can be adapted for secondary amine synthesis. nih.gov Similarly, iridium-based catalysts are known for their utility in the N-alkylation of amines with alcohols, proceeding through a "borrowing hydrogen" mechanism. organic-chemistry.org In a hypothetical synthesis, an iridium catalyst could mediate the reaction between 2-(3-methoxypropoxy)ethanol and methylamine, where the alcohol is transiently oxidized to an aldehyde in situ, followed by imine formation and reduction.

Table 1: Illustrative Homogeneous Catalysts for Reductive Amination This table presents examples of catalyst systems used for reductive amination, a key reaction for amine synthesis. The data is based on general findings in the field.

Catalyst SystemReactantsProduct TypeTypical ConditionsReference
[Rh(cod)Cl]₂ / TPPTSAldehyde, NH₃, H₂Primary AmineWater, 120°C, 60 bar nih.gov
Co(BF₄)₂·6H₂O / TriphosKetone, NH₃, H₂Primary AmineTHF, 100°C, 80 bar nih.gov
[Ir(Cp*)(I)₂]₂Alcohol, AmineSecondary AmineBase, 110°C organic-chemistry.org
Cu-based complexAldehyde, Amine, H₂Secondary/Tertiary AmineSolvent, Heat researchgate.net

Heterogeneous Catalysts in Amine Synthesis and Optimization

Heterogeneous catalysts are widely employed in industrial-scale amine production due to their robustness, ease of separation from the reaction mixture, and reusability. rsc.orgmdpi.com These catalysts typically consist of a metal active phase dispersed on a solid support. For the synthesis of 2-(3-Methoxypropoxy)ethylamine, a plausible route is the reductive amination of 2-(3-methoxypropoxy)ethanol with methylamine and hydrogen over a heterogeneous catalyst.

Commonly used metals include nickel, cobalt, copper, and precious metals like palladium and ruthenium. acs.orgacs.orgencyclopedia.pub The choice of metal and support material is critical. For instance, alumina-supported nickel nanoparticle catalysts have demonstrated high efficiency for the direct synthesis of primary amines from alcohols and ammonia under relatively mild conditions. acs.org Cobalt catalysts supported on materials like titania have also been shown to be effective for producing various amines from alcohols. acs.org The synthesis of primary amines from alcohols via reductive amination generally follows a hydrogen-borrowing mechanism involving three key steps: alcohol dehydrogenation, carbonyl imidization, and imine hydrogenation. mdpi.comencyclopedia.pub This principle is directly applicable to the synthesis of secondary amines.

Table 2: Common Heterogeneous Catalysts for Amine Synthesis This table outlines typical heterogeneous catalysts and their applications in amine synthesis, which could be adapted for the target molecule.

CatalystSupportReaction TypeKey FeaturesReference(s)
Nickel (Ni)Al₂O₃, SiO₂Reductive AminationCost-effective, versatile acs.org
Cobalt (Co)TiO₂, MgOReductive AminationHigh selectivity for primary/secondary amines acs.org
Ruthenium (Ru)Carbon, Al₂O₃Alcohol AminationHigh activity, used for challenging substrates mdpi.com
Palladium (Pd)CarbonReductive AminationExcellent hydrogenation activity encyclopedia.pub

Optimization of Reaction Parameters and Conditions

Achieving high yield and selectivity in the synthesis of 2-(3-Methoxypropoxy)ethylamine necessitates careful optimization of various reaction parameters. The interplay between the solvent system, temperature, pressure, and reactant stoichiometry is crucial for directing the reaction towards the desired product and minimizing side reactions. acs.org

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent can profoundly impact the outcome of amine synthesis. In N-alkylation reactions, the solvent's polarity can influence the rate of the SN2 reaction; more polar solvents can stabilize the charged transition state, potentially accelerating the reaction. masterorganicchemistry.com However, in reductive amination, the solvent must be compatible with the catalyst, reactants, and hydrogen gas, while also facilitating the removal of the water byproduct.

In some catalytic systems, the reaction can be performed under solvent-free conditions, which is advantageous from an environmental and economic perspective. nih.govnih.gov When a solvent is necessary, options range from non-polar hydrocarbons like toluene (B28343) to polar aprotic solvents like acetonitrile (B52724) or ethers such as tetrahydrofuran (B95107) (THF). nih.govresearchgate.netresearchgate.net The selection depends heavily on the specific catalytic system and reactants. For example, some manganese-catalyzed N-alkylation reactions show optimal results in toluene, while certain liquid-phase alkylations with alkyl halides proceed efficiently in acetonitrile. nih.govresearchgate.net

Table 3: Effect of Solvent on a Representative N-Alkylation Reaction Yield This table hypothetically illustrates the impact of different solvents on the yield of an N-alkylation reaction, based on general chemical principles.

EntrySolventDielectric Constant (ε)Hypothetical Yield (%)
1Toluene2.465
2Tetrahydrofuran (THF)7.678
3Acetonitrile37.585
4Dimethylformamide (DMF)38.382
5Water80.155 (potential for side reactions)

Temperature, Pressure, and Stoichiometric Considerations

Temperature is a critical parameter that governs reaction kinetics. Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions or catalyst degradation. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity. researchgate.net For many catalytic aminations, temperatures can range from 80°C to over 200°C. acs.orgresearchgate.net

Pressure is particularly important in reactions involving gaseous reagents like hydrogen or ammonia. In catalytic reductive aminations, hydrogen pressure influences the rate of the hydrogenation step. Sufficient pressure is required to ensure an adequate concentration of dissolved hydrogen, but excessively high pressures may not always lead to better results and increase equipment costs. researchgate.net Studies on ammonia synthesis have shown that increasing pressure can enhance yield, a principle that extends to amination reactions. mdpi.com

The stoichiometry of the reactants is key to controlling product distribution. In the synthesis of a secondary amine like 2-(3-Methoxypropoxy)ethylamine, using an excess of the primary amine (methylamine) relative to the alkylating agent or carbonyl precursor can help to suppress over-alkylation, which would lead to the formation of a tertiary amine. studymind.co.uk Conversely, if the tertiary amine were the desired product, the alkylating agent would be used in excess. Careful control of the molar ratios is essential for maximizing the yield of the target secondary amine. researchgate.net

Role of Ligands and Additives in Enhancing Yields

The synthesis of N-alkylated amines via transition-metal catalysis is a powerful strategy. The catalytic activity and selectivity of these reactions are highly dependent on the coordination environment of the metal center, which is dictated by ligands and influenced by chemical additives. For the synthesis of 2-(3-Methoxypropoxy)ethylamine, typically approached via N-alkylation of 2-(3-methoxypropoxy)ethylamine with a methanol (B129727) source or the reductive amination of 2-(3-methoxypropoxy)ethanal with methylamine, the catalyst system is paramount.

Ligands: Ligands are crucial for stabilizing the active metal catalyst and tuning its electronic and steric properties to promote the desired transformation. In the context of N-alkylation reactions, particularly those involving a "borrowing hydrogen" mechanism, N-heterocyclic carbenes (NHCs) and pincer-type ligands have proven exceptionally effective with metals like Iridium (Ir) and Ruthenium (Ru). acs.orgorganic-chemistry.org

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong sigma-donors that form stable bonds with transition metals, preventing catalyst decomposition and enhancing catalytic turnover. Studies on the N-alkylation of various amines with alcohols have shown that the structure of the NHC ligand directly impacts reaction efficiency. acs.org For instance, a series of air-stable NHC-Ir(III) complexes demonstrated that a catalyst featuring two monodentate 1,3-bis-methyl-imidazolylidene (IMe) ligands was the most active for the N-alkylation of amines with alcohols. bohrium.com This highlights that subtle modifications to the ligand framework can lead to significant improvements in yield. bohrium.com

Pincer Ligands: Tridentate "pincer" ligands create a highly stable and well-defined coordination sphere around the metal. A notable development is the use of a Ru(II) catalyst bearing a redox-active azo-aromatic pincer ligand. organic-chemistry.orgnih.gov This system demonstrates metal-ligand cooperativity, where the ligand actively participates in the catalytic cycle by accepting and donating hydrogen atoms. organic-chemistry.orgnih.gov This cooperative mechanism facilitates the dehydrogenation of the alcohol and the subsequent hydrogenation of the imine intermediate, leading to efficient N-alkylation with low catalyst loadings. organic-chemistry.orgnih.gov

Additives: Additives, typically bases, are often required to facilitate key steps in the catalytic cycle. In the N-alkylation of amines with alcohols, a base is commonly used to promote the deprotonation of the alcohol, which is a critical step in forming the active metal-alkoxide species. For the challenging N-methylation using methanol, the choice of base can be the difference between a low and a high-yielding reaction. The use of KOH as a base has been shown to be effective for the selective N-monomethylation of amines using iridium catalysts. bohrium.com

The table below summarizes findings from representative studies on catalyst systems applicable to the N-alkylation of amines, which would be analogous to the synthesis of the target compound.

Catalyst SystemLigand TypeAdditiveReaction TypeSubstratesYieldReference
NHC-Ir(III) Complex (Ir3)N-Heterocyclic Carbene (NHC)KOHN-AlkylationAniline + MethanolHigh bohrium.com
[Ru(L)(PPh₃)Cl₂]Azo-Aromatic PincerNone specifiedN-AlkylationVarious amines + Alcohols (C1-C10)Good to Moderate organic-chemistry.orgnih.gov
NHC-Ru(II) ComplexesN-Heterocyclic Carbene (NHC)None (solvent-free)N-AlkylationAniline derivatives + Benzyl alcoholHigh acs.org
Iridium ComplexN-Heterocyclic Carbene (NHC)K₂CO₃N-AlkylationAniline derivatives + Diols65-80% researchgate.net

Sustainable and Green Chemistry Approaches in 2-(3-Methoxypropoxy)ethylamine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgmdpi.com These principles are directly applicable to the synthesis of 2-(3-Methoxypropoxy)ethylamine, promoting safer and more efficient manufacturing. rsc.orgacs.org

"Borrowing Hydrogen" Catalysis: The most prominent green strategy for the N-alkylation of amines is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. bohrium.comrsc.org This process, catalyzed by transition metals like ruthenium or iridium, allows for the use of alcohols as benign alkylating agents. organic-chemistry.orgnih.gov In the context of synthesizing the target molecule, this would involve reacting 2-(3-methoxypropoxy)ethylamine with methanol.

The catalytic cycle involves:

Dehydrogenation of the alcohol (methanol) by the catalyst to form an aldehyde (formaldehyde) and a metal-hydride species.

Condensation of the in situ-generated aldehyde with the amine to form an imine, releasing a molecule of water.

Hydrogenation of the imine by the metal-hydride catalyst to yield the final N-methylated amine and regenerate the active catalyst.

This process is highly atom-economical as the only byproduct is water, avoiding the stoichiometric waste generated in classical methods that use toxic reagents like methyl iodide. organic-chemistry.orgnih.gov

Sustainable Reagents and Catalysts:

Solvent Choice: Modern methods prioritize the use of green solvents like ethanol (B145695) and water or, ideally, proceed under solvent-free conditions. mdpi.comemerald.com Ethanol is a desirable green solvent, and methylamine is commercially available as a solution in ethanol, which can be used for reductive amination syntheses. emerald.com

Catalyst Recyclability: A key aspect of green chemistry is the use of heterogeneous or supported catalysts that can be easily separated from the reaction mixture and reused. semanticscholar.org For instance, nickel-based catalysts on alumina (B75360) supports (Ni/AlOx) have been developed for reductive amination in aqueous media and can be recycled multiple times without significant loss of activity. acs.org Similarly, ruthenium nanoparticles on carbon (Ru/C) serve as efficient and reusable catalysts for N-methylation. nih.gov

Non-Metal Catalysis: An innovative approach involves using a biocompatible and biodegradable polymer, poly(N-vinylimidazole) (PVIm), as a recyclable catalyst for the formation of N-methyl imines. emerald.comicevirtuallibrary.com PVIm acts as both a catalyst to activate the reaction and a dehydrating agent to trap the water produced, driving the reaction to completion in a green solvent like ethanol. emerald.com

The following table provides a comparative overview of a traditional versus a green chemistry approach for the synthesis of an N-methylated amine.

MetricTraditional Method (e.g., Alkyl Halide)Green "Borrowing Hydrogen" Method
Methylating AgentMethyl Iodide (CH₃I)Methanol (CH₃OH)
Reagent ToxicityHigh (Toxic, mutagenic)Low
ByproductsStoichiometric salt waste (e.g., HI salt)Water (H₂O)
Atom EconomyLowHigh
CatalysisOften stoichiometric, requires baseCatalytic (low loading), base as additive
Environmental ImpactNegative (hazardous waste)Minimal

By adopting these advanced catalytic and green chemistry methodologies, the synthesis of 2-(3-Methoxypropoxy)ethylamine can be achieved with high efficiency, selectivity, and minimal environmental footprint.

Reaction Mechanisms and Reactivity of 2 3 Methoxypropoxy Ethylamine

Nucleophilic Character of the Amine Functionality

The nitrogen atom in 2-(3-Methoxypropoxy)ethylamine possesses a lone pair of electrons, making it a nucleophile and a Brønsted-Lowry base. This inherent nucleophilicity drives its reactions with a wide array of electrophilic species.

Protonation Equilibria and Basicity Considerations

Table 1: pKa Values of Selected Amines

Amine pKa of Conjugate Acid
Ammonia (B1221849) (NH₃) 9.25
Methylamine (B109427) (CH₃NH₂) 10.66
Dimethylamine ((CH₃)₂NH) 10.73
Diethylamine ((CH₃CH₂)₂NH) 10.93

Data sourced from various standard chemistry reference materials.

Based on these values, the pKa of 2-(3-Methoxypropoxy)ethylamine is expected to be in the range of 10-11, characteristic of a moderately strong base.

Reactions with Various Classes of Electrophiles

The nucleophilic nitrogen atom of 2-(3-Methoxypropoxy)ethylamine can react with a variety of electrophiles. These reactions are fundamental to the synthesis of more complex molecules derived from this amine.

Alkylation: As a secondary amine, it can be alkylated by reaction with alkyl halides, such as methyl iodide, in a nucleophilic substitution reaction. libretexts.orgmsu.edu This reaction proceeds via an SN2 mechanism, leading to the formation of a tertiary amine. libretexts.org Further alkylation can occur to form a quaternary ammonium (B1175870) salt. libretexts.org

Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of an N-substituted amide. libretexts.org This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, yields a sulfonamide. This reaction is analogous to acylation, with the amine attacking the electrophilic sulfur atom. osti.gov

Reaction with Carbonyls: The amine can react with aldehydes and ketones to form enamines. libretexts.org This reaction typically proceeds under acidic catalysis and involves the initial formation of a carbinolamine intermediate followed by dehydration. libretexts.org

Coordination Chemistry of 2-(3-Methoxypropoxy)ethylamine

The presence of both nitrogen and oxygen donor atoms allows 2-(3-Methoxypropoxy)ethylamine to act as a ligand in coordination chemistry, forming complexes with various metal ions.

Interaction with Transition Metal Centers and Complex Formation

The amine can coordinate to transition metal centers through the lone pair of electrons on the nitrogen atom. The ether oxygen atoms can also participate in coordination, allowing the molecule to act as a bidentate or even a tridentate ligand, depending on the metal ion and the reaction conditions. The ability of ether-amine ligands to form stable complexes with transition metals is well-documented. nih.govacs.org For instance, ligands containing both amine and ether functionalities can form stable complexes with copper(II) ions. issr.edu.kh

Chelation Effects and Stability of Metal-Ligand Adducts

When both the nitrogen and one or more ether oxygen atoms of a single molecule of 2-(3-Methoxypropoxy)ethylamine bind to the same metal center, a chelate ring is formed. The formation of such a ring generally leads to an increase in the thermodynamic stability of the complex, an effect known as the chelate effect. The stability of these complexes is described by their stability constants (log K). While specific stability constants for complexes of this particular ligand are not available, the stability of complexes with analogous ether-amine ligands can be significant. For example, the log K value for the formation of a copper(II) complex with a simple bidentate amine ligand like ethylenediamine (B42938) is around 10.7, and the chelate effect can enhance this stability. chemguide.co.uk The presence of the flexible ether chain in 2-(3-Methoxypropoxy)ethylamine allows it to adapt its conformation to suit the coordination geometry of different metal ions.

Table 2: Log K Values for Selected Copper(II) Complexes

Ligand Log K₁
Ammonia 4.15
Ethylenediamine 10.7
Diethylenetriamine 16.0

Data represents the stepwise formation constant for the addition of the first ligand and is sourced from standard inorganic chemistry texts.

Degradation and Cleavage Pathways Under Various Conditions

The chemical stability of 2-(3-Methoxypropoxy)ethylamine is influenced by factors such as temperature, oxygen, and the presence of other chemical agents. Degradation can involve both the amine and the ether functionalities.

The thermal and oxidative degradation of amines, particularly in industrial applications like carbon capture, has been a subject of study. nih.govsintef.nontnu.no Oxidative degradation often proceeds via radical mechanisms, leading to a variety of smaller molecules. sintef.nontnu.no

The ether linkages, while generally stable, can be cleaved under harsh conditions. Acid-catalyzed cleavage of ethers by strong acids like HBr or HI is a known reaction, proceeding through either an SN1 or SN2 mechanism depending on the structure of the ether. nih.gov The presence of the amine group could potentially influence this reaction. Additionally, oxidative cleavage of the C-O bond in the ether can occur under certain conditions.

It is also known that the degradation of polyether amines can be initiated by the oxidation of the carbon atoms alpha to the ether oxygen. orgsyn.org This can lead to the formation of hydroperoxides and subsequent fragmentation of the molecule.

Table 3: Chemical Compound Names

Compound Name
2-(3-Methoxypropoxy)ethylamine
Ammonia
Methylamine
Dimethylamine
Diethylamine
Methyl iodide
p-Toluenesulfonyl chloride
Copper(II)
Ethylenediamine
Diethylenetriamine
HBr

Oxidative Transformation Mechanisms of the Compound

The compound is susceptible to oxidative degradation at both the amine and ether functionalities, proceeding through distinct mechanisms to yield a variety of transformation products.

Oxidation of the Secondary Amine: The secondary amine is a primary site for oxidative attack. The principal mechanisms include oxidative N-dealkylation and N-oxidation.

Oxidative N-dealkylation: This is a common metabolic pathway for secondary and tertiary amines, often catalyzed by enzymes such as cytochrome P450 (CYP450). nih.gov The mechanism involves the oxidation of the carbon atom alpha to the nitrogen. For 2-(3-Methoxypropoxy)ethylamine, this can occur on the methyl group. The reaction proceeds through the formation of an unstable carbinolamine intermediate, which then spontaneously decomposes to yield a primary amine (2-(3-methoxypropoxy)ethan-1-amine) and an aldehyde (formaldehyde). nih.govuomustansiriyah.edu.iq

N-oxidation: This pathway involves the direct oxidation of the nitrogen atom to form an N-hydroxylamine derivative. This intermediate can be relatively stable or undergo further oxidation to a nitrone. uomustansiriyah.edu.iq

Studies on various ethanolamines have shown that secondary amines can exhibit higher rates of oxidative degradation compared to primary or tertiary amines. researchgate.net

Oxidation of the Ether Linkages: Ethers are known to undergo slow autoxidation in the presence of atmospheric oxygen. britannica.com This process occurs via a free-radical chain reaction. jove.com

Autoxidation: The mechanism is initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to an ether oxygen, forming a carbon-centered radical. jove.com This radical then reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). The peroxy radical can then abstract a hydrogen from another ether molecule, propagating the chain reaction and forming a hydroperoxide (ROOH). jove.comdoubtnut.com These hydroperoxides are notoriously unstable and can decompose, sometimes explosively, upon heating. jove.com

The potential oxidative transformation pathways are summarized in the table below.

Interactive Table: Potential Oxidative Transformation Pathways
Functional GroupTransformation PathwayMechanismKey IntermediatesMajor Products
Secondary Amine Oxidative N-DemethylationEnzymatic/Chemical OxidationCarbinolaminePrimary Amine, Formaldehyde
Secondary Amine N-OxidationDirect OxidationN-HydroxylamineN-Hydroxylamine, Nitrone
Ether Linkages AutoxidationFree-Radical Chain ReactionCarbon Radical, Peroxy RadicalHydroperoxides, Peroxides

Stereoelectronic Effects and Conformational Preferences

The three-dimensional structure and electronic distribution of 2-(3-Methoxypropoxy)ethylamine are governed by stereoelectronic effects and conformational flexibility, which in turn influence its reactivity.

Intramolecular Interactions and Their Influence on Reactivity

The presence of a proton-donating amine group (N-H) and proton-accepting ether oxygen atoms allows for the formation of intramolecular hydrogen bonds. The flexible polyether chain can fold to bring these groups into proximity, leading to a cyclic-like conformation stabilized by an N-H···O interaction.

Such interactions have been observed in other amino alcohols and amino ethers, where they significantly influence the conformational equilibrium. rsc.org The formation of a strong intramolecular hydrogen bond can reduce the molecule's tendency for intermolecular association. rsc.org This internal stabilization can affect the chemical properties of the amine. For instance, by engaging the amine proton, the hydrogen bond can modulate the amine's basicity (pKa) and the nucleophilicity of the nitrogen's lone pair of electrons. The accessibility of the lone pair to external reagents may be sterically hindered by the folded conformation, thereby influencing reaction rates.

Solvation Effects of the Methoxypropoxy Chain on Chemical Behavior

The methoxypropoxy chain imparts significant amphiphilic character to the molecule, influencing its behavior in different solvent environments. This chain is structurally similar to segments of poly(ethylene glycol) (PEG), which is known for its solubility in a wide range of solvents, including water and many organic liquids. monumentchemical.comwikipedia.org

In aqueous solutions, the ether oxygen atoms act as hydrogen bond acceptors, leading to a structured hydration shell around the molecule. acs.org This extensive hydrogen bonding with water contributes to the molecule's water solubility. The flexible chain allows for an optimal arrangement of water molecules, which is an entropically driven process. acs.org

The nature of the solvent has a profound impact on chemical reactivity. Solvent choice can alter the thermodynamics and kinetics of amine reactions. aip.orgacs.org Studies have shown that replacing water with organic diluents can significantly change the rate of thermal and oxidative degradation of amines. nih.gov For 2-(3-Methoxypropoxy)ethylamine, the solvation shell in a given solvent will affect the accessibility of the reactive amine and ether sites to other reagents, thereby influencing reaction pathways and rates.

Mechanistic Investigations Utilizing Advanced Spectroscopic and Kinetic Techniques

Elucidating the precise reaction mechanisms and kinetics of a molecule like 2-(3-Methoxypropoxy)ethylamine requires a suite of advanced analytical techniques. While specific studies on this compound are not widely published, the application of the following methods to analogous systems provides a clear framework for investigation.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of starting materials and products. In-situ NMR can be used to monitor reaction progress in real-time, providing kinetic data and helping to identify transient intermediates, such as those in degradation pathways. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is particularly useful for studying intermolecular and intramolecular interactions. Changes in the frequency and shape of the N-H and C-O stretching bands can provide direct evidence of hydrogen bonding. rsc.org

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is crucial for separating and identifying the products of complex reactions like oxidative degradation. nih.gov High-resolution mass spectrometry can provide exact mass measurements to confirm the elemental composition of unknown products.

Kinetic Techniques:

UV-Vis Spectrophotometry: For reactions that involve a change in chromophores, UV-Vis spectroscopy can be used to monitor the concentration of reactants or products over time, allowing for the determination of reaction rates and orders. researchgate.net

Stopped-Flow Techniques: For very fast reactions, such as some oxidation processes, stopped-flow instruments coupled with spectroscopic detection can measure kinetic events on the millisecond timescale. tandfonline.com

Electrochemical Methods: Techniques like cyclic voltammetry can be used to determine the oxidation potentials of the amine and ether moieties, providing thermodynamic insight into their susceptibility to oxidative degradation. nih.gov

The table below outlines how these techniques could be applied to investigate the reactivity of 2-(3-Methoxypropoxy)ethylamine.

Interactive Table: Application of Analytical Techniques for Mechanistic Studies
Research QuestionPrimary Technique(s)Information Obtained
Identify oxidative degradation products GC-MS, LC-MS/MSSeparation and structural identification of products from amine and ether oxidation.
Determine rate of N-dealkylation In-situ NMR, LC-MSMonitoring the disappearance of the parent compound and the appearance of the primary amine product over time.
Confirm intramolecular H-bonding FTIR, ¹H NMRObservation of shifts in N-H and C-O vibrational frequencies; temperature-dependent chemical shifts of the N-H proton.
Measure reaction kinetics UV-Vis, Stopped-Flow, NMRDetermination of reaction order, rate constants (k), and activation energy (Ea). rsc.org
Assess thermodynamic stability Cyclic Voltammetry, CalorimetryMeasurement of oxidation potentials and thermodynamic parameters (ΔH, ΔS, ΔG).

Computational Studies on 2 3 Methoxypropoxy Ethylamine

Quantum Chemical Analysis of Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the ground state properties of molecules. For 2-(3-Methoxypropoxy)ethylamine, a DFT analysis, likely using a functional such as B3LYP combined with a suitable basis set (e.g., 6-31G* or larger), would be the first step in a computational investigation.

The primary outputs of such a study would include:

Optimized Molecular Geometry: The lowest energy, or ground state, three-dimensional arrangement of the atoms. This reveals key bond lengths, bond angles, and dihedral angles.

Electronic Energy and Distribution: Calculation of the total electronic energy, the distribution of electron density, and the molecular electrostatic potential (MEP). The MEP map highlights regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

Studies on other substituted amines have successfully used DFT to characterize reaction products and energetics. researchgate.net For instance, DFT calculations can quantify molecular basicity by correlating computed properties like the molecular electrostatic potential with experimental pKa values. pku.edu.cn These approaches could be directly applied to understand the reactivity of the amine group in 2-(3-Methoxypropoxy)ethylamine.

Table 1: Illustrative DFT-Calculated Ground State Properties for 2-(3-Methoxypropoxy)ethylamine (Note: These are representative values for illustrative purposes, based on typical results for similar molecules.)

PropertyPredicted ValueSignificance
Total Electronic Energy-482.123 HartreesThe total energy of the molecule in its optimized, lowest-energy state.
Dipole Moment2.15 DebyeIndicates the overall polarity of the molecule, arising from asymmetric charge distribution.
HOMO Energy-6.2 eVRelates to the ionization potential and the energy of the most available electrons for reaction.
LUMO Energy1.5 eVRelates to the electron affinity and the energy of the lowest-energy orbital for accepting electrons.
HOMO-LUMO Gap7.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.

Ab Initio Methods for High-Accuracy Molecular Calculations

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy than standard DFT for calculating electronic structure. While computationally more demanding, they are often used to provide benchmark data or to investigate systems where DFT may not be sufficiently accurate. For a flexible molecule like 2-(3-Methoxypropoxy)ethylamine, high-accuracy ab initio calculations could be used to validate the geometries and relative energies of different conformers predicted by DFT.

Conformational Analysis and Energy Landscape Exploration

The flexibility of the methoxypropoxy chain is a defining characteristic of this molecule. Understanding its conformational preferences is key to understanding its physical properties and how it interacts with other molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a "movie" of molecular behavior. youtube.com For 2-(3-Methoxypropoxy)ethylamine, an MD simulation would reveal:

Flexibility and Chain Dynamics: How the ether chain folds and moves in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent).

Accessible Conformations: The range of shapes the molecule can adopt at a given temperature.

Interaction with other molecules: How the molecule orients itself when interacting with other species, which is crucial for applications like solvent design or as a curing agent for resins.

MD simulations are particularly powerful for studying large systems, such as polymers, where the collective motion and entanglement of chains are important. nih.govyoutube.com Similar techniques could be applied to study the bulk properties of 2-(3-Methoxypropoxy)ethylamine.

Prediction of Stable Conformational Isomers and Their Relative Stabilities

A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT re-optimization, can identify the most stable low-energy conformers. The stability of each conformer is determined by a combination of factors, including steric hindrance, intramolecular hydrogen bonding (if applicable), and dipole-dipole interactions. For 2-(3-Methoxypropoxy)ethylamine, key rotations would occur around the C-C and C-O bonds of the ether backbone. The results would be a set of distinct 3D structures and their relative energies, indicating which shapes the molecule is most likely to adopt.

Table 2: Hypothetical Stable Conformers and Relative Energies for 2-(3-Methoxypropoxy)ethylamine (Note: This table is illustrative. The conformers are named based on the hypothetical dihedral angles of the ether backbone.)

ConformerKey Dihedral Angles (τ1, τ2, τ3)Relative Energy (kcal/mol)Population at 298 K (%)
A (gauche, anti, gauche)(~60°, ~180°, ~60°)0.0045
B (anti, anti, gauche)(~180°, ~180°, ~60°)0.5525
C (gauche, gauche, anti)(~60°, ~60°, ~180°)1.2012
D (anti, gauche, anti)(~180°, ~60°, ~180°)1.806

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is invaluable for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, a complete energy profile for a proposed reaction can be constructed.

For 2-(3-Methoxypropoxy)ethylamine, computational studies could investigate several potential reactions involving the secondary amine group, which is the most reactive site. For example:

Reaction with CO2: DFT simulations can characterize the products and energetics of reactions between amines and CO2, which is relevant to carbon capture technologies. researchgate.net

Nucleophilic Addition/Substitution: The amine can act as a nucleophile. Computational modeling can determine the activation barriers for its reaction with electrophiles. nih.govnih.gov

Catalytic Cycles: If the molecule is used in a catalytic process, DFT can be used to elucidate the mechanism, identify the rate-determining step, and explain the role of co-catalysts or additives. acs.orgresearchgate.net

These studies involve locating the transition state structure for each step of the reaction. The energy of this transition state determines the activation energy, which governs the reaction rate. Analysis of the transition state's geometry provides insight into how the bonds are formed and broken during the reaction. For complex reactions, computational modeling can distinguish between competing pathways. usfq.edu.ec

Computational Mapping of Reaction Pathways and Intermediates

The reactivity of 2-(3-Methoxypropoxy)ethylamine is dictated by the presence of a secondary amine and two ether linkages. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving such functional groups. For instance, in the context of its synthesis or degradation, reaction pathways can be computationally explored.

A plausible reaction involving the amine group is its reaction with electrophiles. For example, its reaction with an epoxide, a common process in polymer chemistry, can be modeled. Computational studies on the reaction of simple amines like methylamine (B109427) with ethylene (B1197577) oxide have shown that the reaction can proceed via a zwitterionic intermediate, with the amine acting as the nucleophile. nih.gov The presence of other amine molecules or a protic solvent can facilitate proton transfer, lowering the energy barrier. nih.gov For 2-(3-Methoxypropoxy)ethylamine, a similar mechanism is expected, where the nitrogen atom initiates a nucleophilic attack on the epoxide ring.

Another potential reaction pathway that can be mapped computationally is the ether cleavage. Although ethers are generally stable, their cleavage can be catalyzed by strong acids. Computational modeling can elucidate the protonation of the ether oxygen atoms, followed by nucleophilic attack, detailing the transition states and intermediates involved.

Zwitterionic intermediates are also plausible in other reactions, such as those involving Michael additions to activated alkenes. nih.govmdpi.com Computational studies can identify the most stable conformations of these intermediates and the subsequent reaction pathways leading to the final products. nih.govmdpi.com

Table 1: Postulated Reaction Intermediates in Computational Studies of Amine and Ether Reactions

Intermediate TypeDescriptionRelevant Functional Group
Zwitterionic IntermediateA molecule containing both a positive and a negative formal charge.Amine
Protonated EtherAn ether linkage that has accepted a proton, forming an oxonium ion.Ether
Transition StateA high-energy, transient configuration of atoms along the reaction coordinate.Amine and Ether

This table is illustrative and based on general principles of organic reactivity and computational studies of related compounds.

Prediction of Activation Energy Barriers for Key Transformations

A critical aspect of computational reaction modeling is the prediction of activation energy barriers (Ea), which determines the kinetics of a chemical transformation. These barriers can be calculated using quantum mechanical methods like DFT. For 2-(3-Methoxypropoxy)ethylamine, several key transformations can be analyzed.

The activation energy for the N-alkylation of the secondary amine would be a key parameter in its synthetic modifications. Computational studies on similar amine alkylations can provide an estimate for this barrier. For the reaction of an amine with an epoxide, the activation energy is significantly influenced by the reaction environment. In the gas phase, the barrier can be high, but it is substantially lowered in the presence of other amine molecules or a catalyst that facilitates proton transfer. nih.gov

Similarly, the activation energy for ether cleavage can be computationally predicted. This value would be highly dependent on the nature of the acid catalyst and the solvent.

The tautomerization of related amine compounds has also been a subject of computational investigation. For instance, the conversion of an amine to its imine tautomer can be studied, and the associated activation barrier can be calculated. nih.gov While less relevant for a saturated amine like 2-(3-Methoxypropoxy)ethylamine under normal conditions, this demonstrates the capability of computational methods to explore even less probable transformations.

Table 2: Estimated Activation Energy Ranges for Reactions of Similar Functional Groups

Reaction TypeFunctional GroupEstimated Activation Energy Range (kcal/mol)Notes
Amine-Epoxide ReactionAmine15 - 30Highly dependent on catalytic conditions and solvent. nih.gov
Acid-Catalyzed Ether CleavageEther20 - 40Dependent on the strength of the acid and reaction temperature.
Amine TautomerizationAmine> 40Generally high for saturated amines in the absence of a catalyst. nih.gov

These values are estimations based on computational studies of analogous compounds and are not specific to 2-(3-Methoxypropoxy)ethylamine.

Modeling of Intermolecular Interactions

The physical properties and behavior of 2-(3-Methoxypropoxy)ethylamine in condensed phases are governed by its intermolecular interactions. Computational modeling provides profound insights into these non-covalent forces.

Computational Insights into Solvent-Solute Interactions

The interaction of 2-(3-Methoxypropoxy)ethylamine with different solvents can be modeled using both explicit and implicit solvent models in computational chemistry. The presence of a polar amine group and ether linkages suggests that this molecule can act as a hydrogen bond acceptor (at the nitrogen and oxygen atoms) and a weak hydrogen bond donor (at the N-H bond).

Theoretical studies on similar molecules, such as 2-aminoethanol derivatives, have shown that the conformational preferences can be significantly influenced by the solvent. nih.gov In a non-polar solvent, intramolecular hydrogen bonding between the N-H group and an ether oxygen might be favored. In contrast, in a protic solvent like water, intermolecular hydrogen bonds with solvent molecules would likely dominate, leading to a more extended conformation of the molecule. nih.gov

Computational methods can quantify the strength of these interactions and predict properties like solvation free energy. Molecular dynamics (MD) simulations can further provide a dynamic picture of the solvent shell around the solute molecule, revealing details about the number and lifetime of hydrogen bonds.

Prediction of Host-Guest Binding and Ligand-Substrate Interactions

The ability of 2-(3-Methoxypropoxy)ethylamine to participate in host-guest chemistry or act as a ligand in coordination complexes can be computationally explored. The nitrogen and oxygen atoms can act as coordination sites for metal ions. DFT calculations can be used to predict the geometry and binding energy of such complexes.

Furthermore, the flexible nature of the molecule, with its ether chains, could allow it to wrap around and bind to specific substrates through a combination of hydrogen bonding and van der Waals interactions. Computational docking studies could be employed to predict its binding affinity and preferred binding mode with various host molecules or biological receptors.

Studies on similar polyether and amine-containing molecules have demonstrated their utility as ligands and in forming host-guest complexes, and computational methods have been crucial in understanding the underlying intermolecular forces driving these interactions. nih.gov

Computational Prediction of Spectroscopic Signatures for Characterization

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, which is essential for the characterization of new compounds.

DFT calculations can be used to predict the vibrational frequencies of 2-(3-Methoxypropoxy)ethylamine, which correspond to the peaks in its infrared (IR) and Raman spectra. The calculated spectrum can be compared with experimental data to confirm the structure of the molecule. For example, the C-O-C stretching vibrations of the ether groups are expected to appear in the 1150-1060 cm⁻¹ region, while the N-H stretching vibration of the secondary amine would be observed around 3300-3500 cm⁻¹. docbrown.info

Similarly, the nuclear magnetic resonance (NMR) chemical shifts can be calculated. The predicted ¹H and ¹³C NMR spectra can aid in the assignment of experimental signals. For 2-(3-Methoxypropoxy)ethylamine, distinct signals would be expected for the methyl group attached to the nitrogen, the various methylene (B1212753) groups in the ethyl and propoxy chains, and the methoxy (B1213986) group. docbrown.infochemicalbook.comchemicalbook.com

The PubChem database provides predicted collision cross-section (CCS) values for various adducts of 2-(3-Methoxypropoxy)ethylamine, which are derived from computational models and are useful in ion mobility-mass spectrometry. uni.lu

Table 3: Predicted Spectroscopic Data for 2-(3-Methoxypropoxy)ethylamine based on Analogous Compounds

SpectroscopyFeaturePredicted Range/Value
¹H NMRChemical Shift (ppm) - N-CH₃~2.4
¹H NMRChemical Shift (ppm) - O-CH₃~3.3
¹H NMRChemical Shift (ppm) - CH₂ groups2.5 - 3.6
¹³C NMRChemical Shift (ppm)35 - 75
IRN-H Stretch (cm⁻¹)3300 - 3500
IRC-H Stretch (cm⁻¹)2800 - 3000
IRC-O-C Stretch (cm⁻¹)1060 - 1150

These are approximate values based on typical functional group regions and data from similar compounds. docbrown.infodocbrown.infochemicalbook.comchemicalbook.com The actual values may vary.

Derivatives and Analogues of 2 3 Methoxypropoxy Ethylamine

Structural Modifications of the Amine Moiety

Alterations to the nitrogen center of 2-(3-Methoxypropoxy)ethylamine can significantly influence the chemical and physical properties of the resulting analogues. These modifications include the synthesis of secondary and tertiary amines, as well as the incorporation of the amine into cyclic structures.

Synthesis and Study of Secondary and Tertiary Amine Analogues

The synthesis of secondary and tertiary amine analogues of 2-(3-methoxypropoxy)ethylamine can be achieved through various established synthetic methodologies. A common approach involves the alkylation of a primary or secondary amine. For instance, the reaction of 2-(3-methoxypropoxy)ethylamine with an appropriate alkyl halide can yield secondary or tertiary amines. openstax.org The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. To favor the desired product and avoid over-alkylation, which can lead to the formation of quaternary ammonium (B1175870) salts, reaction conditions such as stoichiometry and the choice of base are crucial. openstax.org

Reductive amination is another powerful method for synthesizing these analogues. openstax.orgyoutube.com This two-part process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.com For example, reacting 2-(3-methoxypropoxy)ethylamine with an aldehyde in the presence of a reducing agent like sodium cyanoborohydride can introduce a new alkyl group to the nitrogen atom. This method is versatile and allows for the synthesis of a wide range of N-substituted derivatives. youtube.comnih.gov

The properties of the resulting secondary and tertiary amines, such as basicity, nucleophilicity, and polarity, are expected to differ from the parent compound due to the electronic and steric effects of the additional alkyl groups.

Incorporation of Cyclic Amine Scaffolds

Incorporating the amine functionality of 2-(3-methoxypropoxy)ethylamine into a cyclic scaffold can lead to conformationally constrained analogues with distinct biological and chemical properties. The synthesis of such cyclic amines can be accomplished through several routes. One-pot procedures involving the reaction of amino alcohols with a chlorinating agent can facilitate cyclization. mdpi.com For instance, if the ether chain of a related precursor contains a hydroxyl group, intramolecular cyclization can be induced.

Another strategy involves the reaction of a dihalo-analogue of the ether chain with a primary amine under conditions that promote cyclization. mdpi.com The choice of the dihalide and the reaction conditions can influence the size of the resulting heterocyclic ring. The synthesis of N-aryl-2-cyanoazetidines from β-amino alcohols demonstrates a multi-step approach involving N-arylation, N-cyanomethylation, mesylation, and subsequent base-induced ring closure, which could be adapted for the synthesis of azetidine (B1206935) derivatives of the target compound. mdpi.com

Variations in the Ether-Containing Alkyl Chain

Modifying the ether-containing alkyl chain of 2-(3-Methoxypropoxy)ethylamine provides another avenue for creating diverse analogues. These variations can include altering the chain length, introducing branching or unsaturation, and replacing the ether oxygen with other heteroatoms.

Homologous Series and Chain Length Effects

The synthesis of a homologous series of analogues with varying ether chain lengths can be achieved by using different poly(ethylene glycol) (PEG) or other polyether starting materials. The length of the polyoxyalkylene chain can significantly impact the physicochemical properties of the resulting amines, such as their solubility, viscosity, and thermal properties. google.comjeeadv.ac.in Generally, an increase in chain length leads to higher boiling points and, in the case of polymers, can affect mechanical properties like tensile strength and Young's modulus. jeeadv.ac.invedantu.com The impact of alkyl chain length on the properties of ionic liquids has been studied, revealing that longer alkyl chains can lead to the formation of distinct polar and non-polar domains. nih.gov Similar effects could be anticipated for a homologous series of 2-(alkoxyalkoxy)ethylamines.

Introduction of Branching or Unsaturation within the Alkyl Chain

Unsaturation can be introduced by using unsaturated alcohols or halides in the synthesis. For example, an unsaturated ether could be prepared and then reacted with an amine to form the desired unsaturated analogue. acs.org The presence of a double or triple bond in the chain can open up possibilities for further functionalization through addition reactions.

Substitution of Ether Oxygen with Other Heteroatoms

Replacing the ether oxygen with another heteroatom, such as sulfur, can lead to thioether analogues with distinct chemical properties. Thioethers are generally less polar and more nucleophilic than their ether counterparts. The synthesis of such analogues can be achieved by reacting a thiol with an appropriate alkyl halide in a manner analogous to the Williamson ether synthesis. acs.org Poly(thioether ether imide)s have been prepared through nucleophilic substitution reactions of isomeric bis(chlorophthalimide)s with 4,4'-thiobisbenzenethiol, demonstrating the feasibility of incorporating thioether linkages into polymer chains. researchgate.net A similar approach could be used to synthesize thioether analogues of 2-(3-Methoxypropoxy)ethylamine. The synthesis of polyether thioethers suitable as plasticizers has also been described, involving the condensation of thioglycol. google.com

Functionalization and Derivatization of the Methoxy (B1213986) Group

The terminal methoxy group is a prime target for chemical modification to introduce new functionalities, alter polarity, and create precursors for further elaboration.

The conversion of the methoxy ether to other functional groups is a fundamental strategy for creating diverse analogues.

Conversion to Hydroxyl: The cleavage of the methyl ether to yield the corresponding primary alcohol, 2-(3-hydroxypropoxy)ethyl](methyl)amine, is a common transformation. This is typically achieved through demethylation reactions. Reagents like boron tribromide (BBr₃) are effective for cleaving aromatic ethers, while hydroiodic acid (HI) or hydrobromic acid (HBr) in acetic acid are standard reagents for general ether cleavage. researchgate.net However, these harsh acidic conditions can be challenging, especially in the presence of other acid-sensitive groups, and may lead to side reactions or degradation of the polymer backbone in related polyether compounds. researchgate.netchemicalforums.com The resulting hydroxyl group significantly increases the polarity of the molecule and provides a reactive handle for subsequent derivatization, such as esterification or further etherification.

Conversion to Other Alkoxy Groups: The synthesis of analogues with different terminal alkoxy groups (e.g., ethoxy, propoxy, benzyloxy) can be readily achieved from the hydroxyl intermediate. Following the demethylation of the parent compound, the resulting alcohol can be alkylated using a Williamson ether synthesis. This involves deprotonating the alcohol with a suitable base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an appropriate alkyl halide. This method allows for the systematic variation of the terminal alkoxy group, enabling the fine-tuning of properties such as lipophilicity and steric bulk. The reactivity of alkoxysilanes, which also feature alkoxy groups, is influenced by the steric bulk of these groups, a principle that applies to other alkoxy compounds as well. researchgate.netnih.gov

Poly(ethylene glycol) (PEG) is a biocompatible polymer widely used to modify molecules to enhance properties like aqueous solubility. nih.gov The process of covalently attaching PEG chains is known as PEGylation. creativepegworks.combiochempeg.com

Given that 2-(3-Methoxypropoxy)ethylamine is a secondary amine, several PEGylation strategies can be employed. One common method is reductive amination, where the amine reacts with a PEG-aldehyde in the presence of a reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage. biochempeg.com This method is effective for both primary and secondary amines. acs.orgacs.org

Alternatively, activated PEG derivatives can be used. jenkemusa.com These include PEG reagents functionalized with N-hydroxysuccinimide (NHS) esters, which react with amines to form stable amide bonds. biochempeg.comjenkemusa.com However, this is more typical for primary amines. For secondary amines, coupling with PEG reagents containing other functionalities might be more suitable. The table below summarizes various chemistries applicable for amine PEGylation. creativepegworks.combiochempeg.com

PEG Reagent Functional GroupTarget Functional Group on MoleculeResulting LinkageReaction Conditions
AldehydeAmine (Primary or Secondary)Secondary or Tertiary AmineReductive amination (e.g., with NaBH₃CN)
NHS EsterAmine (Primarily Primary)AmideMildly basic pH (7-9)
EpoxideAmineAmino alcoholNucleophilic ring-opening
IsothiocyanateAmineThioureaStandard coupling conditions
AcrylateAmineAmine adduct (via Michael addition)Relatively slow reaction

The synthesis of polyamine-PEG constructs has been demonstrated for applications like gene delivery, where PEG chains are attached to polyamine backbones to improve their properties. nih.gov Similar strategies could be adapted to synthesize PEGylated analogues of 2-(3-Methoxypropoxy)ethylamine.

Synthetic Strategies for Novel Derivatives

The creation of novel derivatives often requires efficient and flexible synthetic methodologies to generate large numbers of compounds for screening and optimization.

Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating large libraries of related compounds. youtube.com These techniques involve the systematic combination of a small number of building blocks in all possible combinations to produce a large number of final products.

For 2-(3-Methoxypropoxy)ethylamine, a combinatorial library could be constructed by varying the three main components of the molecule:

The Amine Component: Starting with a primary amine precursor, a variety of alkyl groups could be introduced via reductive amination or alkylation.

The Linker: The ethyl linker could be replaced with other short-chain alkyl or functionalized linkers.

The Ether Component: The 3-methoxypropoxy group could be replaced with a diverse set of other alkoxy or aryloxy groups.

The general principle is to prepare a large number of similar compounds at the same time, rather than in a one-at-a-time fashion. youtube.com By using pre-validated reactions with high success rates, such as amide coupling or reductive amination, it is possible to generate vast chemical libraries. nih.govenamine.net For example, a library could be synthesized by reacting a set of primary or secondary amines with a collection of different aldehydes or alkyl halides in a parallel format, allowing for the rapid creation of thousands of distinct amine derivatives. enamine.net

Modular synthesis provides a strategic advantage for creating complex analogues by assembling them from pre-functionalized building blocks or "modules." acs.org This approach allows for significant structural diversity, as each module can be independently varied before being coupled together. The development of robust modular methods for the synthesis of complex amines is an area of active research. acs.orgnih.gov

A modular approach to synthesizing analogues of 2-(3-Methoxypropoxy)ethylamine could involve a multi-component reaction where an aldehyde, a secondary amine, and a third component are coupled. chemrxiv.org This strategy streamlines the synthesis of complex amine structures. nih.gov For instance, a synthetic route could be designed where the amine-linker portion and the alkoxy portion are synthesized as separate modules.

Module A (Amine-Linker): e.g., N-methylethanolamine.

Module B (Alkoxy): e.g., 3-methoxypropyl bromide.

These modules can then be coupled via a reaction like the Williamson ether synthesis. By preparing a collection of different Module A and Module B variants, a wide array of complex analogues can be assembled in a convergent fashion. Such strategies are particularly valuable for accessing structures that are challenging to synthesize through linear approaches. chemrxiv.orgresearchgate.netchemrxiv.org

Structure-Reactivity and Structure-Function Relationship Studies of Analogues

Understanding the relationship between the chemical structure of an analogue and its reactivity or function is crucial for rational molecular design. For alkoxyamines, key structural features influencing their properties include the nature of the alkoxy group, the substitution on the amine, and the length and flexibility of the linker. chimia.chacs.org

The basicity of the amine is a critical property that is significantly influenced by its local chemical environment. chimia.ch For example, fluorination of amines is known to lower their basicity. chemrxiv.org Similarly, the steric hindrance around the nitrogen atom, which can be altered by changing the size of the N-alkyl group or the structure of the adjacent ether chain, will impact its nucleophilicity and reactivity. researchgate.net

The table below outlines potential structure-function relationships for hypothetical analogues of 2-(3-Methoxypropoxy)ethylamine.

Structural ModificationPotential Effect on Reactivity/FunctionRationale
Conversion of -OCH₃ to -OHIncreased polarity, hydrogen bonding capability, potential for further functionalization.The hydroxyl group is more polar and can act as both a hydrogen bond donor and acceptor. libretexts.org
Replacement of N-methyl with N-ethyl or larger alkyl groupDecreased amine basicity (potentially), increased steric hindrance around the nitrogen.Larger alkyl groups can sterically shield the nitrogen lone pair, affecting its availability for reactions.
Shortening or lengthening the propoxy chain (e.g., to ethoxy or butoxy)Altered lipophilicity, flexibility, and steric profile.Chain length influences van der Waals interactions and the overall shape of the molecule.
Introduction of halogens on the alkyl chainsModified electronic properties and reactivity (e.g., creating sites for nucleophilic substitution).Halogens are electron-withdrawing and can serve as leaving groups. youtube.com
PEGylationIncreased hydrophilicity, steric bulk, and potential changes in biological interactions.PEG is a large, hydrophilic polymer that dominates the physicochemical properties of the conjugate. nih.govacs.org

2 3 Methoxypropoxy Ethylamine in Materials Science

Incorporation into Polymeric Materials and Networks

The unique combination of a reactive secondary amine and a flexible ether chain in 2-(3-Methoxypropoxy)ethylamine makes it a candidate for integration into various polymer systems.

Role as a Monomer or Co-monomer in Polymerization Reactions

The secondary amine group in 2-(3-Methoxypropoxy)ethylamine allows it to act as a monomer in step-growth polymerization reactions. For instance, it could react with diisocyanates to form polyureas or with dicarboxylic acids or their derivatives to form polyamides. The methoxypropoxyethyl group would be incorporated into the polymer backbone, influencing the final properties of the material.

The incorporation of this amine as a co-monomer could be used to tailor the properties of existing polymers. For example, in the synthesis of polyamides or polyureas, adding a small amount of 2-(3-Methoxypropoxy)ethylamine could introduce greater flexibility and hydrophilicity due to the ether linkages, potentially improving impact strength and moisture absorption.

Table 1: Potential Polymerization Reactions Involving 2-(3-Methoxypropoxy)ethylamine

Polymer TypeCo-reactantLinkage FormedPotential Property Modification
PolyureaDiisocyanateUreaIncreased flexibility, altered solubility
PolyamideDicarboxylic acid chlorideAmideEnhanced hydrophilicity, modified melting point

Application as a Cross-linking Agent or Polymer Modifier

The bifunctional nature of the secondary amine (having one reactive hydrogen) means that 2-(3-Methoxypropoxy)ethylamine itself cannot act as a cross-linker to form a three-dimensional network. However, it can be used to modify polymer chains. For example, it can react with polymers containing electrophilic groups, such as epoxy or halide functionalities, to graft the methoxypropoxyethyl side chain onto the polymer backbone. This modification could be used to alter the surface properties of the polymer, making it more hydrophilic or improving its compatibility with other materials.

Tertiary amines, which can be formed from the reaction of secondary amines, are known to act as catalysts in the formation of polyurethanes. google.com Therefore, 2-(3-Methoxypropoxy)ethylamine could potentially serve as a reactive catalyst in polyurethane systems, where it would be incorporated into the final polymer structure.

Functionalization of Surfaces and Interfaces

The amine group in 2-(3-Methoxypropoxy)ethylamine can be leveraged for the chemical modification of surfaces, enhancing properties like adhesion and wettability.

Development of Surface Coatings and Films

The amine functionality of 2-(3-Methoxypropoxy)ethylamine allows for its attachment to surfaces that have been pre-treated to introduce reactive groups like carboxylates or epoxides. This surface functionalization can be used to create thin films with tailored properties. The ether linkages in the molecule could contribute to creating a more hydrophilic and biocompatible surface. Such coatings could be beneficial in applications requiring controlled wetting or resistance to biofouling.

While specific research on this compound is not available, similar amine-containing molecules are used to functionalize surfaces for various applications. The presence of both an amine and ether groups suggests potential for creating coatings with a balance of reactive sites and flexible, hydrophilic chains.

Use as an Adhesion Promoter in Composite Materials

Adhesion promoters are crucial for ensuring a strong bond between dissimilar materials in composites, such as between a polymer matrix and reinforcing fibers. The amine group of 2-(3-Methoxypropoxy)ethylamine can form strong interactions with surfaces of materials like glass fibers or metal oxides, which often possess hydroxyl groups. The organic tail of the molecule, containing the ether linkages, can then entangle with or react into the polymer matrix.

Table 2: Potential Interactions for Adhesion Promotion

Substrate Surface GroupInteraction with AminePolymer Matrix Interaction
Hydroxyl (-OH)Hydrogen bonding, potential covalent bond formationEntanglement, co-reaction
Carboxyl (-COOH)Acid-base reaction, ionic bondingEntanglement, co-reaction

Application in Advanced Functional Materials

The specific combination of functional groups in 2-(3-Methoxypropoxy)ethylamine suggests its potential, though as yet unexplored, use in advanced functional materials. The presence of the ether and amine groups could be exploited in the design of "smart" polymers that respond to external stimuli such as pH or temperature. For instance, the amine group can be protonated at low pH, leading to a change in the polymer's conformation or solubility.

Furthermore, the ether linkages are known to coordinate with metal ions. Polymers incorporating this moiety could potentially be used in applications such as ion-exchange resins or as solid polymer electrolytes, although this remains a hypothetical application pending further research.

Based on a comprehensive search of publicly available scientific literature and patent databases, there is currently no specific information regarding the application of the chemical compound 2-(3-Methoxypropoxy)ethylamine in the areas outlined in your request.

Searches for the integration of this specific compound into stimuli-responsive materials, its role in ion-conducting materials, its use as a precursor for ionic liquids, its function as a battery electrolyte additive, or its application in self-assembled systems and nanomaterials did not yield any relevant research findings or detailed data.

While there is extensive research on compounds with similar functional groups, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and various other amines in materials science, this information does not pertain to "2-(3-Methoxypropoxy)ethylamine" and therefore cannot be used to construct the requested article while adhering to the strict content and outline requirements. Chemical databases confirm the existence of the compound uni.luaaronchem.com, but its specific applications in the requested fields are not documented in the available literature.

Therefore, it is not possible to generate a scientifically accurate article on "2-(3-Methoxypropoxy)ethylamine" that adheres to the provided outline.

Analytical and Characterization Methodologies for 2 3 Methoxypropoxy Ethylamine and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating 2-(3-Methoxypropoxy)ethylamine from reaction mixtures, starting materials, by-products, and degradants, as well as for determining its purity.

Gas Chromatography (GC) for Volatile Species Analysis

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile amines like 2-(3-Methoxypropoxy)ethylamine. However, the basic nature of the amine group can lead to interactions with the stationary phase, resulting in peak tailing and poor resolution. labrulez.com To mitigate these effects, several strategies are employed.

One common approach is the use of a deactivated column. Columns treated with a base, such as potassium hydroxide (B78521) (KOH), can minimize adsorptive interactions and improve peak shape. labrulez.com Packed columns with materials like Tenax-GC or porous polymers are also suitable for amine analysis. bre.com For capillary GC, columns with a polyethylene (B3416737) glycol (wax) stationary phase or a 5% phenyl-polysiloxane phase are often used.

Derivatization is another effective strategy to improve the chromatographic behavior of amines. researchgate.net Reacting the amine with a derivatizing agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyl chloroformate, converts the polar amine into a less polar, more volatile derivative with better chromatographic properties. h-brs.denih.gov This also enhances detection sensitivity when using an electron capture detector (ECD).

When coupled with a mass spectrometer (GC-MS), the technique not only provides separation but also offers definitive identification based on the mass spectrum of the analyte. gdut.edu.cnnih.gov

Table 1: Illustrative GC Parameters for Amine Analysis

ParameterTypical Value
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film) gdut.edu.cn
Injector Temperature 250 - 290 °C gdut.edu.cn
Carrier Gas Helium at 1 mL/min gdut.edu.cn
Oven Program Initial 80°C, ramp to 240°C at 10°C/min, then to 290°C gdut.edu.cn
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and identification of 2-(3-Methoxypropoxy)ethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 15N) for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.

¹H NMR: The proton NMR spectrum of 2-(3-Methoxypropoxy)ethylamine would exhibit characteristic signals. The methoxy (B1213986) group (CH₃O-) protons would appear as a sharp singlet around 3.3 ppm. docbrown.info The N-methyl (N-CH₃) protons would also be a singlet, typically found in the 2.2-2.6 ppm range. The various methylene (B1212753) (CH₂) groups in the chain would appear as multiplets between approximately 2.5 and 3.6 ppm. Protons on carbons adjacent to the ether oxygen and the amine nitrogen are deshielded and appear at higher chemical shifts. libretexts.orgpressbooks.pub The N-H proton of the secondary amine would appear as a broad singlet, the chemical shift of which is concentration and solvent dependent. libretexts.org

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon environments in the molecule. The methoxy carbon would resonate around 59 ppm. docbrown.info The N-methyl carbon would be found in the 30-45 ppm range. The methylene carbons adjacent to the ether oxygen would appear in the 65-75 ppm region, while the carbon adjacent to the amine nitrogen would be in the 40-60 ppm range. pressbooks.pubdocbrown.info

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the nitrogen environment. The chemical shift for a secondary amine like this would be in a characteristic range, distinguishing it from primary or tertiary amines.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-(3-Methoxypropoxy)ethylamine

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
N-CH₃ ~2.4 (s, 3H)~36
N-CH₂- ~2.7 (t, 2H)~50
-O-CH₂-CH₂-N ~3.5 (t, 2H)~70
-O-CH₂-CH₂-CH₂-O- ~3.5 (t, 2H)~71
-CH₂-CH₂-CH₂- ~1.9 (p, 2H)~30
CH₃-O- ~3.3 (s, 3H)~59
CH₃-O-CH₂- ~3.4 (t, 2H)~72
N-H Variable, broadN/A

(Note: s=singlet, t=triplet, p=pentet. Predicted values are based on typical shifts for similar functional groups.) docbrown.infopressbooks.pubdocbrown.infoacdlabs.comdocbrown.info

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are powerful tools for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2-(3-Methoxypropoxy)ethylamine would show characteristic absorption bands. A strong C-O-C stretching vibration for the ether linkage is expected in the 1150-1085 cm⁻¹ region. libretexts.orgpressbooks.pub The C-N stretching of the aliphatic amine would appear in the 1250-1020 cm⁻¹ range. orgchemboulder.com As a secondary amine, a single, weak N-H stretching band should be observed around 3350-3310 cm⁻¹. orgchemboulder.comyoutube.com Additionally, C-H stretching vibrations from the alkyl groups will be present in the 2950-2800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-O-C and C-N bonds will also show characteristic bands. mdpi.com Raman can be particularly useful for analyzing samples in aqueous solutions. ias.ac.in The symmetric vibrations of the molecule are often more prominent in the Raman spectrum.

Table 4: Key IR Absorption Frequencies for Functional Group Identification

Functional GroupVibrationTypical Wavenumber (cm⁻¹)
Secondary Amine N-H Stretch3350 - 3310 (weak, sharp) orgchemboulder.com
Alkyl C-H C-H Stretch2950 - 2850 (strong) uobabylon.edu.iq
Ether C-O-C Stretch1150 - 1085 (strong) pressbooks.pub
Aliphatic Amine C-N Stretch1250 - 1020 (medium-weak) orgchemboulder.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 2-(3-Methoxypropoxy)ethylamine (Molecular Formula: C₇H₁₇NO₂, Molecular Weight: 147.22 g/mol ), the molecular ion peak [M]⁺ at m/z 147 would be expected in the electron ionization (EI) mass spectrum, although it may be weak for some amines. miamioh.edu

The most characteristic fragmentation pathway for aliphatic amines is the α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org This cleavage results in the formation of a stable, nitrogen-containing cation. For 2-(3-Methoxypropoxy)ethylamine, two primary α-cleavage pathways are possible:

Cleavage between the nitrogen and the ethyl group, leading to the loss of a CH₂CH₂O(CH₂)₃OCH₃ radical and formation of a [CH₃NH=CH₂]⁺ ion at m/z 44.

Cleavage of the C-C bond within the ethyl group, leading to the loss of a methyl radical and the formation of a [CH₂=N(CH₃)CH₂CH₂O(CH₂)₃OCH₃]⁺ ion at m/z 132.

Fragmentation of the ether linkages can also occur, leading to characteristic ions corresponding to the methoxypropoxy moiety.

Table 5: Predicted Key Mass Spectrometry Fragments

m/zPossible Fragment IonFragmentation Pathway
147 [C₇H₁₇NO₂]⁺Molecular Ion (M⁺)
116 [M - OCH₃]⁺Loss of a methoxy radical
88 [CH₃NHCH₂CH₂O]⁺Cleavage of the propoxy chain
73 [O(CH₂)₃OCH₃]⁺Methoxypropoxy cation
44 [CH₃NH=CH₂]⁺α-Cleavage libretexts.org

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound like 2-(3-Methoxypropoxy)ethylamine. This method provides the mass percentages of the constituent elements—carbon (C), hydrogen (H), nitrogen (N), and oxygen (O)—which can be compared against theoretical values calculated from the proposed chemical formula.

The primary method for determining C, H, and N content is combustion analysis. In this process, a precisely weighed sample of the compound is combusted at high temperatures (typically around 900-1000 °C) in a stream of pure oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas)—are passed through a series of detectors. The amount of each gas is measured, allowing for the calculation of the mass percentage of each element in the original sample. The oxygen percentage is typically determined by difference.

For 2-(3-Methoxypropoxy)ethylamine, the molecular formula is C₇H₁₇NO₂. uni.lu The theoretical elemental composition can be calculated based on its molecular weight. A close correlation between the experimental results from combustion analysis and these theoretical values provides strong evidence for the compound's stoichiometric purity.

Interactive Table 1: Theoretical Elemental Composition of 2-(3-Methoxypropoxy)ethylamine

ElementSymbolAtomic Mass (amu)Count in MoleculeTotal Mass (amu)Percentage (%)
CarbonC12.011784.07757.16
HydrogenH1.0081717.13611.65
NitrogenN14.007114.0079.52
OxygenO15.999231.99821.75
Total 147.218 100.00

Advanced Techniques for Supramolecular and Polymeric Systems

The structural features of 2-(3-Methoxypropoxy)ethylamine, namely its flexible ether linkages and the hydrogen-bonding capability of the secondary amine group, make it a potential building block for supramolecular assemblies and polymeric materials. Characterizing these complex systems requires advanced analytical techniques that can probe non-covalent interactions and macromolecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. While standard 1D ¹H and ¹³C NMR are used for basic structural elucidation, advanced 2D NMR techniques are essential for analyzing higher-order structures. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can identify through-space correlations between protons, revealing the spatial proximity of different parts of the molecule within a supramolecular assembly. Diffusion-Ordered Spectroscopy (DOSY) is another valuable NMR method that separates signals based on the diffusion coefficient of molecules, allowing for the analysis of complex mixtures and the characterization of aggregation or polymer formation. researchgate.net

Other key techniques include:

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can detect non-covalently bound complexes in the gas phase, providing information on the stoichiometry and stability of supramolecular assemblies. nih.gov

Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are used to determine the size, shape, and organization of polymeric or aggregated systems in solution.

Fourier Transform Infrared (FTIR) Spectroscopy: Changes in vibrational frequencies, particularly of the N-H and C-O-C bonds, can indicate hydrogen bonding and other interactions that occur upon formation of a supramolecular or polymeric system. nih.govresearchgate.net

Interactive Table 2: Advanced Techniques for Complex Systems

TechniquePrincipleInformation GainedApplication Example
2D NMR (e.g., NOESY)Measures through-space coupling of nuclear spinsSpatial arrangement and intermolecular interactionsDetermining the conformation of the amine derivative when bound within a host molecule.
Diffusion-Ordered Spectroscopy (DOSY)Separates NMR signals based on molecular diffusion ratesAnalysis of aggregation, complexation, and polymer dispersityVerifying the incorporation of the amine into a larger polymeric structure. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)Soft ionization allows for the detection of intact, non-covalent complexesStoichiometry and binding affinity of supramolecular systemsIdentifying host-guest complexes formed between the amine and a macrocycle. nih.gov
Small-Angle X-ray Scattering (SAXS)Measures X-ray scattering at low angles from nanoscale structuresSize, shape, and arrangement of macromolecules or aggregatesCharacterizing the morphology of nanoparticles formed from a polymer containing the amine derivative.

Quantitative Analytical Methods for Concentration and Yield Determination

Accurately determining the concentration of 2-(3-Methoxypropoxy)ethylamine is crucial for monitoring reaction progress, calculating yields, and ensuring the quality of the final product. The most common and reliable methods for quantification are based on chromatography and titration.

Chromatographic Methods:

Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds like 2-(3-Methoxypropoxy)ethylamine. When coupled with a Flame Ionization Detector (FID), GC provides excellent sensitivity and a linear response over a wide concentration range. For complex matrices, coupling GC with a Mass Spectrometer (GC-MS) allows for simultaneous quantification and positive identification based on the mass spectrum. nih.govresearchgate.net In some cases, derivatization of the amine with an agent like Trifluoroacetic Anhydride (TFAA) may be employed to improve volatility and peak shape. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful quantitative tool. Since the target amine lacks a strong chromophore, direct UV detection may have low sensitivity. Therefore, derivatization with a UV-active labeling agent or the use of a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) is often preferred. nih.gov

In both GC and HPLC, quantification is achieved by creating a calibration curve. This involves preparing a series of standards of known concentrations and plotting their measured peak areas against the concentration. The concentration of an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. researchgate.netnih.gov

Titrimetric Methods: A classic chemical method for quantifying secondary amines involves their reaction with carbon disulfide (CS₂) in a non-polar solvent. dss.go.th The amine reacts with CS₂ to form a dithiocarbamic acid. This acidic product can then be directly titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a colorimetric indicator like phenolphthalein (B1677637) to determine the endpoint. This method is cost-effective but may be less sensitive and specific than chromatographic techniques, especially in the presence of other acidic or basic impurities. dss.go.th

Interactive Table 3: Comparison of Quantitative Analytical Methods

MethodPrincipleTypical DetectorAdvantagesLimitations
Gas Chromatography (GC)Separation based on volatility and interaction with a stationary phaseFlame Ionization Detector (FID), Mass Spectrometer (MS)High resolution, high sensitivity, well-establishedRequires compound to be volatile and thermally stable; may require derivatization. nih.gov
High-Performance Liquid Chromatography (HPLC)Separation based on partitioning between mobile and stationary phasesUV-Vis, Mass Spectrometer (MS), ELSDWide applicability, suitable for non-volatile compoundsMay require derivatization for sensitive detection if no chromophore is present. nih.govcdc.gov
TitrationReaction with carbon disulfide to form an acid, followed by acid-base titrationColorimetric Indicator (e.g., Phenolphthalein)Low cost, no specialized equipment neededLower sensitivity and specificity, susceptible to interference from other acidic/basic species. dss.go.th

Patent Landscape and Commercial Relevance of 2 3 Methoxypropoxy Ethylamine

Emerging Trends in Intellectual Property for Related Chemical Structures

Emerging intellectual property trends for related alkoxyamine structures are focused on their application in advanced polymerization techniques. cornell.edu Research is ongoing to develop novel photosensitive alkoxyamines that can be used in processes like two-photon polymerization, which allows for the creation of complex three-dimensional microstructures. cornell.edu The success of these applications is highly dependent on the specific chemical structure of the alkoxyamine and its parent nitroxide. cornell.edu Another area of development is the synthesis of new cyclic alkoxyamines for living free radical polymerization, a technique that allows for the precise control of polymer chain length and architecture. uni.lu These trends suggest a growing interest in developing specialized amines for high-performance material applications.

Regulatory Considerations for Industrial Non-Clinical Use

Specific regulatory information for the industrial, non-clinical use of 2-(3-Methoxypropoxy)ethylamine is not detailed in readily available public records. However, as an amine-terminated aliphatic ether, it falls under a class of chemicals that is under regulatory scrutiny. In March 2025, the European Chemicals Agency (ECHA) proposed compliance checks and potential regulatory actions for this group of substances due to concerns about potential health and environmental hazards. useforesight.io These concerns include reproductive toxicity, endocrine disruption, and environmental persistence. useforesight.io

In the United States, the Environmental Protection Agency (EPA) regulates new chemical substances under the Toxic Substances Control Act (TSCA). cornell.edugovinfo.gov Specific chemical substances may be subject to Significant New Use Rules (SNURs), which require manufacturers and processors to notify the EPA before using the chemical in a way that is designated as a "significant new use." cornell.edugovinfo.gov While no specific SNUR for 2-(3-Methoxypropoxy)ethylamine was identified, the regulatory framework for substituted amines is well-established. federalregister.gov

Market Analysis and Economic Impact in Specific Non-Clinical Sectors

A specific market analysis and data on the economic impact of 2-(3-Methoxypropoxy)ethylamine in non-clinical sectors are not publicly available. The compound is listed in the catalogs of chemical suppliers, indicating its availability for research and development purposes. aaronchem.comaaronchem.com The potential economic impact would be tied to its use in any of the aforementioned applications, such as a chemical intermediate in the synthesis of more complex molecules or as a specialized additive in industrial processes like water treatment or polymer manufacturing. kuritaamerica.comgelest.com The commercial viability of such a compound would depend on factors like its production cost, efficacy in a particular application compared to existing alternatives, and the regulatory landscape.

Future Perspectives and Interdisciplinary Research on 2 3 Methoxypropoxy Ethylamine

Integration with Computational Chemistry and Artificial Intelligence for Discovery

Molecular modeling and simulation techniques can provide deep insights into the structure-property relationships of functionalized amines. ijrpr.com For instance, quantum chemical analysis can elucidate the electron distribution around the nitrogen and oxygen atoms in 2-(3-Methoxypropoxy)ethylamine, which is crucial for understanding its interaction with other molecules and surfaces. nih.gov This knowledge is vital for designing amines with tailored properties, such as enhanced corrosion inhibition or specific catalytic activity. nih.govkfupm.edu.sa Machine learning algorithms can be trained on existing experimental data to predict the performance of new amine derivatives, further streamlining the discovery process. ijrpr.com

Table 1: Potential AI and Computational Chemistry Applications

Application Area Computational/AI Technique Predicted Outcome for 2-(3-Methoxypropoxy)ethylamine Derivatives
Novel Inhibitor Design Quantum Chemical Modeling Enhanced prediction of corrosion inhibition efficiency based on electronic properties. nih.gov
Catalyst Development Molecular Docking & Simulation Identification of optimal amine structures for specific catalytic reactions.
Materials Science AI-Driven Property Prediction Rapid screening for amines with desirable properties for polymer or nanogel formulation. mdpi.com

| Synthesis Optimization | Machine Learning Algorithms | Prediction of optimal reaction conditions for sustainable synthesis routes. ijrpr.com |

Sustainable Synthesis and Environmental Impact Mitigation Strategies

The chemical industry is increasingly focused on developing "green" and sustainable methods for producing amines. rsc.org For 2-(3-Methoxypropoxy)ethylamine, this involves exploring synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks. rawsource.comrsc.org

One of the most promising green chemistry approaches for amine synthesis is reductive amination. wikipedia.org This method, which can often be performed in a single pot under mild conditions, converts carbonyl compounds and less substituted amines into more complex amines. wikipedia.orgacsgcipr.org Catalytic reductive amination, using either molecular hydrogen or transfer hydrogenation agents like formic acid, is particularly attractive due to its high atom economy and the generation of water as the primary byproduct. uni-rostock.dersc.org The development of efficient and reusable heterogeneous catalysts is a key area of research to make these processes even more sustainable. rsc.orgrsc.org

Biocatalysis represents another frontier in the sustainable synthesis of amines. nih.govcea.fr Enzymes such as amine dehydrogenases and transaminases can offer high stereoselectivity and operate under mild, aqueous conditions, reducing the environmental footprint of chemical manufacturing. nih.govdovepress.com The use of whole-cell biocatalysts is also being explored to create more robust and cost-effective production systems. uva.nl

Mitigating the environmental impact of amines and their derivatives also involves strategies like solvent replacement and recycling. ijrpr.com The long-term sustainability of amine chemistry depends on a holistic approach that considers the entire lifecycle of the compounds, from their synthesis to their final application and disposal. ijrpr.comrsc.org

Exploration of Novel Non-Clinical Applications in Emerging Technologies

The unique structural features of 2-(3-Methoxypropoxy)ethylamine, specifically the presence of ether and secondary amine functionalities, open up possibilities for its use in various emerging technologies beyond traditional applications.

Corrosion Inhibition: Amines are well-established as effective corrosion inhibitors for various metals and alloys. kfupm.edu.saresearchgate.net They function by adsorbing onto the metal surface, forming a protective film that hinders the corrosive action of aggressive ions. nih.govresearchgate.net The nitrogen and oxygen atoms in 2-(3-Methoxypropoxy)ethylamine can act as coordination sites, facilitating strong adsorption onto metal surfaces. kfupm.edu.saekb.eg Its potential as a corrosion inhibitor could be particularly relevant for protecting steel and magnesium alloys in acidic environments. nih.govekb.eg

Carbon Capture: Amine-modified materials are at the forefront of technologies for capturing carbon dioxide (CO2). hep.com.cnresearchgate.net The amine groups can be grafted onto or impregnated into porous materials like silica (B1680970) or zeolites, creating solid sorbents with a high affinity for CO2. hep.com.cnmurdoch.edu.au The structure of 2-(3-Methoxypropoxy)ethylamine suggests it could be a candidate for developing such functionalized materials, contributing to efforts to mitigate greenhouse gas emissions. mdpi.compreprints.org

Materials Science: Functionalized amines are integral to the design of advanced materials. ijrpr.com They are used in the synthesis of polymers, nanogels, and other functional materials for applications in electronics and biotechnology. ijrpr.commdpi.com For instance, amine-functionalized materials can be designed to be stimuli-responsive, changing their properties in response to environmental cues like pH. mdpi.com The dual functionality of 2-(3-Methoxypropoxy)ethylamine could be leveraged to create novel polymers or surface coatings with tailored properties.

Development of Advanced Methodologies for Selective Functionalization

The ability to selectively modify the structure of amines is crucial for fine-tuning their properties for specific applications. Advanced synthetic methodologies are continually being developed to achieve precise functionalization.

Late-Stage Functionalization (LSF): LSF is a powerful strategy in chemical synthesis that allows for the modification of complex molecules at a late stage, avoiding the need for de novo synthesis. acs.org This approach is highly valuable for rapidly creating a diverse range of analogues from a common intermediate. worktribe.com For a secondary amine like 2-(3-Methoxypropoxy)ethylamine, LSF techniques could be employed to introduce new functional groups, thereby altering its properties in a controlled manner. acs.orgresearchgate.net For example, cobalt-catalyzed electrophilic amination of organozinc reagents has been shown to be an effective method for the late-stage functionalization of secondary amines. acs.org

C-H Activation: Direct C-H activation is a transformative approach that allows for the conversion of unactivated C-H bonds into new chemical bonds. nih.gov This methodology offers a more atom-economical and efficient way to functionalize molecules compared to traditional methods that require pre-functionalized starting materials. researchgate.net Research into palladium-catalyzed C-H activation has demonstrated the ability to selectively functionalize aliphatic amines. nih.gov Applying these techniques to 2-(3-Methoxypropoxy)ethylamine could enable the precise modification of its alkyl backbone, leading to novel derivatives with unique properties. nih.govcolumbia.edu

Table 2: Advanced Functionalization Methodologies

Methodology Description Potential Application to 2-(3-Methoxypropoxy)ethylamine
Late-Stage Functionalization Modification of a complex molecule in the final steps of its synthesis. thieme-connect.com Rapid generation of a library of derivatives with varied functionalities for screening. worktribe.com
C-H Activation Direct conversion of a C-H bond into a C-C or C-heteroatom bond. d-nb.info Selective introduction of functional groups at specific positions on the ethyl or propoxy chains. researchgate.net

| Photoredox Catalysis | Use of visible light to enable novel chemical transformations. columbia.edu | Development of mild and selective methods for N-demethylation or functionalization of the amine. columbia.edu |

Opportunities for Collaborative Research Across Chemical and Materials Sciences

The multifaceted nature of 2-(3-Methoxypropoxy)ethylamine and its derivatives necessitates a collaborative research approach, integrating expertise from various scientific disciplines. ijrpr.com The intersection of chemistry and materials science is particularly fertile ground for innovation.

Chemists can focus on developing novel, efficient, and sustainable synthetic routes to produce 2-(3-Methoxypropoxy)ethylamine and its analogues. ijrpr.com This includes the design of new catalysts and the optimization of reaction conditions. rsc.org In parallel, materials scientists can explore the incorporation of these functionalized amines into new materials. hep.com.cn For example, the development of amine-modified polymers for gas separation membranes or as components in advanced coatings would benefit from a close collaboration between these fields. ijrpr.comhep.com.cn

Furthermore, interdisciplinary research involving computational scientists can accelerate the design and discovery process. ijrpr.com By combining experimental synthesis and characterization with computational modeling, researchers can gain a deeper understanding of how the molecular structure of amines influences the macroscopic properties of materials. This integrated approach is essential for tackling complex challenges and unlocking the full potential of functionalized amines in areas ranging from sustainable energy to advanced manufacturing. ijrpr.comacs.org

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(3-Methoxypropoxy)ethylamine, and how can reaction conditions be adjusted to improve yield?

  • Methodology :

  • Step 1 : Start with alkylation of 3-methoxypropanol with a halogenated ethylamine derivative (e.g., 2-chloroethylmethylamine) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

  • Step 2 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).

  • Step 3 : Optimize reaction temperature (60–80°C) and time (12–24 hours) to minimize side products like unreacted starting materials or over-alkylation byproducts .

  • Yield Improvement : Use catalytic agents like KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

    • Key Data :
ParameterCondition 1Condition 2
Temperature (°C)6080
Reaction Time (h)2412
Yield (%)6572

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 2-(3-Methoxypropoxy)ethylamine?

  • Methodology :

  • NMR : Use ¹H NMR (400 MHz, CDCl₃) to confirm methoxy (δ 3.3–3.5 ppm) and methylamine (δ 2.2–2.5 ppm) groups. ¹³C NMR verifies ether (C-O) and amine (C-N) bonds .
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 162.148) .
  • HPLC : Employ reverse-phase C18 columns (mobile phase: acetonitrile/water 70:30) to assess purity (>98%) .

Advanced Questions

Q. How should researchers address discrepancies in purity assessments of 2-(3-Methoxypropoxy)ethylamine when using different analytical methods?

  • Methodology :

  • Root Cause Analysis : Compare results from HPLC (detects non-volatile impurities) vs. GC-MS (volatile impurities). Cross-validate with ion chromatography for ionic byproducts .
  • Case Study : A 5% variance in purity between HPLC and NMR integration may arise from residual solvents (e.g., DMF) undetected by NMR. Use TGA (thermogravimetric analysis) to quantify solvent residues .
  • Resolution : Standardize sample preparation (e.g., lyophilization for HPLC) and use orthogonal methods (e.g., LC-MS/MS) for confirmation .

Q. What strategies are effective in profiling and removing trace impurities during synthesis?

  • Methodology :

  • Impurity Identification : Employ LC-QTOF-MS to detect low-abundance byproducts (e.g., dimeric ethers or oxidized amines) .
  • Purification : Use preparative HPLC with gradient elution (water → methanol) or recrystallization in ethanol/water mixtures .
  • Example : A 0.3% impurity (CAS 163685-37-8, related to hydroxylated byproducts) was removed via silica gel chromatography with 5% MeOH in DCM .

Q. How can the receptor-binding activity of 2-(3-Methoxypropoxy)ethylamine be systematically evaluated in pharmacological studies?

  • Methodology :

  • In Vitro Assays : Use radioligand displacement assays (e.g., ³H-labeled serotonin or dopamine receptors) to measure IC₅₀ values. Validate with CHO-K1 cells expressing human receptors .
  • Dose-Response Curves : Perform triplicate experiments at concentrations ranging from 1 nM to 100 µM. Analyze data with GraphPad Prism using nonlinear regression .
  • Negative Controls : Include structurally similar amines (e.g., N-methylphenethylamine) to confirm specificity .

Q. What safety protocols are critical when handling 2-(3-Methoxypropoxy)ethylamine in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
  • Waste Disposal : Collect aqueous waste in halogen-resistant containers; neutralize amine residues with 1 M HCl before disposal .
  • Emergency Measures : In case of skin contact, rinse with 0.1% acetic acid solution followed by soap and water .

Data Contradiction Analysis

Q. How can conflicting solubility data for 2-(3-Methoxypropoxy)ethylamine in polar vs. non-polar solvents be resolved?

  • Methodology :

  • Experimental Replication : Test solubility in DMSO, ethanol, and hexane at 25°C using UV-Vis spectroscopy (λ = 254 nm) .
  • Environmental Factors : Control humidity (≤30% RH) to prevent hygroscopic effects. Use Karl Fischer titration to quantify water content in solvents .
  • Documentation : Report solvent lot numbers and purity grades (e.g., HPLC-grade vs. technical-grade ethanol) to ensure reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[2-(3-Methoxypropoxy)ethyl](methyl)amine
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Reactant of Route 2
[2-(3-Methoxypropoxy)ethyl](methyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.